Brevinin-1-RAB1 peptide precursor
Description
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Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FPLIAGLAANFLPQILCKIARKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Brevinin-1-RAB1 exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes, leading to cell lysis. Studies have shown that it effectively inhibits the growth of resistant strains, making it a promising candidate for addressing antibiotic resistance issues in clinical settings .
Case Study: Efficacy Against Biofilms
Research has indicated that Brevinin-1-RAB1 can penetrate and disrupt biofilms formed by bacteria such as Staphylococcus aureus. Biofilms are notoriously difficult to treat and contribute to chronic infections. The peptide's ability to eradicate biofilm-associated bacteria suggests its potential as an effective treatment for persistent infections .
Anti-Inflammatory Effects
Mechanism of Action
In addition to its antimicrobial properties, Brevinin-1-RAB1 has demonstrated anti-inflammatory effects. It has been shown to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting the MAPK signaling pathway in macrophages exposed to lipopolysaccharides (LPS) . This dual action—antimicrobial and anti-inflammatory—positions Brevinin-1-RAB1 as a potential therapeutic agent for inflammatory diseases.
Case Study: In Vivo Anti-Inflammatory Activity
In experimental models, Brevinin-1-RAB1 significantly reduced edema in mice induced by carrageenan. This finding highlights its potential use in treating inflammatory conditions where both infection and inflammation are present .
Cancer Research Applications
Anticancer Potential
Emerging studies suggest that Brevinin-1 peptides may possess anticancer properties. Brevinin-1-RAB1 has shown inhibitory effects on various cancer cell lines, indicating its potential as an adjunct therapy in oncology. The peptide's low cytotoxicity towards normal cells enhances its therapeutic window compared to conventional chemotherapeutics .
Comparison with Conventional Treatments
A comparative analysis of Brevinin-1-RAB1 with established anticancer drugs reveals that it may offer similar or superior efficacy with reduced side effects. This characteristic makes it an attractive candidate for further development in cancer therapeutics .
Summary Table of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | Effective against Gram-positive and Gram-negative bacteria; reduces biofilm formation |
| Anti-inflammatory | Inhibition of cytokine release | Suppresses TNF-α and IL-6 release; reduces edema in animal models |
| Cancer treatment | Inhibition of cancer cell proliferation | Shows low cytotoxicity towards normal cells; effective against various cancer cell lines |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the structural characterization of Brevinin-1-RAB1 peptide precursor?
- Methodological Answer : Use mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for secondary structure elucidation, and circular dichroism (CD) spectroscopy to assess conformational stability. Ensure purity via high-performance liquid chromatography (HPLC) and validate sequences using Edman degradation or tandem MS/MS. Include raw spectral data and comparative analyses with known peptides in supplementary materials .
Q. How should researchers design initial bioactivity assays for Brevinin-1-RAB1?
- Methodological Answer : Employ in vitro antimicrobial susceptibility testing (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., polymyxin B) and measure minimum inhibitory concentrations (MICs). For cytotoxicity, use mammalian cell lines (e.g., HEK-293) with MTT assays. Standardize protocols per CLSI guidelines and report statistical significance using ANOVA or non-parametric tests .
Q. What are the optimal storage conditions and stability parameters for Brevinin-1-RAB1 in laboratory settings?
- Methodological Answer : Lyophilized peptides should be stored at -80°C under inert gas (argon) to prevent oxidation. For short-term use, dissolve in sterile PBS (pH 7.4) with 0.01% sodium azide. Monitor stability via HPLC over 1–6 months and assess bioactivity retention. Include degradation kinetics and temperature-dependent half-life data in reports .
Advanced Research Questions
Q. What strategies can resolve contradictions in Brevinin-1-RAB1 bioactivity data across different experimental models?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., identical bacterial strains or cell lines). Control variables like peptide solubility, solvent composition, and incubation time. Apply meta-analysis to reconcile discrepancies, and validate findings via orthogonal methods (e.g., fluorescence microscopy for membrane disruption). Reference prior studies critically to identify methodological divergences .
Q. How can researchers elucidate the mechanism of action of Brevinin-1-RAB1 at the molecular level?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study peptide-lipid interactions. For intracellular targets, apply RNA-seq or proteomics post-treatment. Molecular dynamics simulations can model membrane permeabilization. Validate hypotheses via gene knockout models (e.g., CRISPR-Cas9) in microbial systems .
Q. What experimental designs are suitable for assessing Brevinin-1-RAB1’s therapeutic index in preclinical models?
- Methodological Answer : Use a dual approach: (1) In vivo efficacy testing in murine infection models (e.g., septicemia) with dose escalation, and (2) toxicology profiling (e.g., liver/kidney function markers, histopathology). Calculate the therapeutic index (LD₅₀/ED₅₀) and compare to existing antimicrobials. Adhere to ARRIVE guidelines for animal study reporting .
Q. How can structural modifications enhance Brevinin-1-RAB1’s stability and reduce off-target cytotoxicity?
- Methodological Answer : Perform alanine scanning or D-amino acid substitutions to identify critical residues. Incorporate PEGylation or cyclization to improve protease resistance. Use hemolytic assays (e.g., red blood cell lysis) to screen derivatives. Optimize via response surface methodology (RSM) for balanced hydrophobicity and charge .
Methodological Frameworks and Reporting Standards
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation. Use PICO (Population, Intervention, Comparison, Outcome) for in vivo studies .
- Data Reporting : Follow Beilstein Journal guidelines: include raw data in supplementary files, limit main text to 5 key compounds, and cite prior synthesis methods .
- Conflict Resolution : Address contradictory results via sensitivity analysis and transparent discussion of limitations (e.g., batch variability, assay sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
